benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate is an organic compound that features a benzyl group, a bromophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate typically involves the reaction of benzyl chloroacetate with 4-bromophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinylidene moiety or the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromophenyl group may also participate in interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-bromophenyl sulfide: Similar in structure but contains a sulfide linkage instead of a hydrazinylidene moiety.
Benzyl 4-bromophenyl ether: Contains an ether linkage, differing in reactivity and applications.
Benzyl 4-bromophenyl ketone: Features a ketone group, leading to different chemical properties and uses.
Uniqueness
Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate is unique due to its hydrazinylidene linkage, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H12BrClN2O2 |
---|---|
Molecular Weight |
367.62 g/mol |
IUPAC Name |
benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2/b19-14- |
InChI Key |
GFJZZXLMYPEZLI-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N/NC2=CC=C(C=C2)Br)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.